molecular formula C25H21NO4 B262796 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate

2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate

Katalognummer B262796
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: UKZJESRHNZKVFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells or bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate in lab experiments is its low toxicity profile, making it a safer alternative to other compounds. However, its low solubility in water can make it challenging to work with in some experiments.

Zukünftige Richtungen

There are several potential future directions for research on 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate. One area of interest is its potential use in the development of new antibacterial and antifungal agents. Another area of research is its potential use in the development of new OLEDs and organic solar cells. Further studies are also needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Its low toxicity profile and potential for use in antibacterial, antifungal, and cancer treatment make it an area of interest for future research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with mesitylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of the product is typically around 60%.

Wissenschaftliche Forschungsanwendungen

2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-4-carboxylate has shown potential applications in various scientific research fields. It has been studied for its antibacterial, anticancer, and antifungal properties. It has also been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells.

Eigenschaften

Molekularformel

C25H21NO4

Molekulargewicht

399.4 g/mol

IUPAC-Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-4-carboxylate

InChI

InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-19-22(20)17-7-4-5-8-18(17)24(19)28/h4-12H,13H2,1-3H3,(H,26,27)

InChI-Schlüssel

UKZJESRHNZKVFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.